1-(5-Aminofuran-2-yl)ethanone

Description

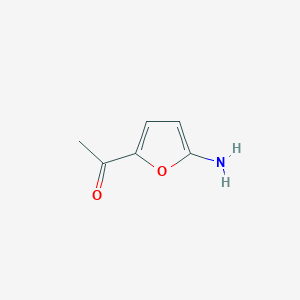

1-(5-Aminofuran-2-yl)ethanone is a furan-derived ketone characterized by an acetyl group (-COCH₃) attached to the 2-position of a 5-aminofuran ring.

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(5-aminofuran-2-yl)ethanone |

InChI |

InChI=1S/C6H7NO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,7H2,1H3 |

InChI Key |

IUGGMLGIVXOZKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Aminofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-nitrofuran-2-carbaldehyde with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminofuran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Products include 5-formylfuran-2-carboxylic acid.

Reduction: Products include 1-(5-aminofuran-2-yl)ethanol.

Substitution: Products vary depending on the substituent introduced, such as N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(5-Aminofuran-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-(5-Aminofuran-2-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Amino vs. Benzoyl Groups: The 5-amino group in the target compound may improve solubility and interaction with biological targets compared to bulky substituents like benzoyl ().

- Heterocycle Influence: Benzofuran- and indole-based ethanones exhibit notable bioactivity (e.g., antifungal, antiplasmodial), suggesting that the furan analog’s amino group could similarly enhance target binding .

Physicochemical Properties

- Hydrogen Bonding: The crystal structure of 1-(5-Acetyl-2-hydroxyphenyl)ethanone () revealed intramolecular H-bonding, a feature likely enhanced in the 5-aminofuran analog due to the NH₂ group.

- Isomerization Dynamics: Piperidinyl ethanones () exhibit temperature-dependent amide isomerization (ΔG ≈ 67 kJ·mol⁻¹). The amino group in the target compound may stabilize specific conformers, altering reactivity.

Biological Activity

1-(5-Aminofuran-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

- Molecular Formula : C6H7NO2

- Molecular Weight : 139.13 g/mol

- IUPAC Name : this compound

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal activity |

In vitro assays demonstrated that the compound disrupts bacterial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It appears to inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Mechanism : The compound modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : A study involving animal models of inflammation showed a significant reduction in paw edema after administration of the compound, indicating its potential as an anti-inflammatory agent.

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cell lines.

| Cancer Cell Line | Effect Observed | Reference |

|---|---|---|

| HeLa (cervical cancer) | Induction of apoptosis | |

| MCF-7 (breast cancer) | Growth inhibition |

The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in the apoptotic pathway.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing furan derivatives with appropriate amines.

- Multicomponent Reactions : Recent advancements have introduced efficient one-pot synthesis methods that enhance yield and purity.

Comparative Analysis with Similar Compounds

When compared to other aminofuran derivatives, this compound exhibits a unique profile of biological activities, particularly in terms of its antimicrobial potency and anticancer effects.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Aminofuran | Moderate | Low |

| 3-Aminofuran | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.